N,5-dihydroxypyridine-3-carboximidamide
Description
N,5-Dihydroxypyridine-3-carboximidamide is a pyridine derivative characterized by hydroxyl (-OH) groups at the 5-position and carboximidamide (-C(=NH)NH₂) at the 3-position.
Properties
IUPAC Name |
N',5-dihydroxypyridine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-6(9-11)4-1-5(10)3-8-2-4/h1-3,10-11H,(H2,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYACTPBEKHVEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC=C1O)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,5-Dihydroxypyridine-3-carboximidamide typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the hydroxyl and carboximidamide groups. . Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of N’,5-Dihydroxypyridine-3-carboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N’,5-Dihydroxypyridine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboximidamide group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield pyridine ketones, while reduction of the carboximidamide group can produce primary amines .
Scientific Research Applications
N’,5-Dihydroxypyridine-3-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’,5-Dihydroxypyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboximidamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The provided evidence lists structurally analogous pyridine derivatives with variations in substituents and functional groups. Below is a detailed comparison:
Table 1: Comparative Analysis of Pyridine Derivatives
*Molecular weights calculated based on atomic composition.
Key Observations:
In contrast, the target compound lacks halogens, likely reducing its electrophilic reactivity . Hydroxyl Groups: Both the target compound and N-(2-bromo-5-hydroxypyridin-3-yl)pivalamide feature hydroxyl groups, which enhance solubility in polar solvents. However, the target’s dual -OH groups may increase acidity and metal-binding capacity compared to mono-hydroxyl analogs. Amidine vs. Amide: The carboximidamide group in the target compound differs from the pivalamide/acetamide groups in analogs .
Electronic and Steric Profiles: The cyano (-CN) group in N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide introduces electron-withdrawing effects, which could stabilize negative charges or direct electrophilic substitution. The target compound’s carboximidamide group, however, may delocalize electron density via resonance, altering its reactivity.
Research Findings and Limitations
No experimental data (e.g., solubility, stability, bioactivity) for this compound are available in the provided evidence. Comparisons are thus speculative, based on structural analogs:
- Synthetic Challenges : The absence of iodinated or brominated substituents in the target compound may simplify synthesis compared to halogenated analogs .
- Biological Potential: Amidines are known protease inhibitors (e.g., thrombin inhibitors), suggesting the target compound could be explored for similar applications, unlike amide-dominated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
